molecular formula C9H9IO2 B8592697 3-Iodo-2-ethylbenzoic acid

3-Iodo-2-ethylbenzoic acid

Cat. No.: B8592697
M. Wt: 276.07 g/mol
InChI Key: OYJAWGFBSIJECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-2-ethylbenzoic acid is an organic compound with the molecular formula C9H9IO2 It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by an iodine atom, and an ethyl group is attached to the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-3-iodobenzoic acid can be achieved through several methods. One common approach involves the iodination of 2-ethylbenzoic acid. This can be done using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods: In an industrial setting, the production of 2-ethyl-3-iodobenzoic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the iodination of 2-ethylbenzoic acid followed by purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-ethylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or alkanes.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include azides, nitriles, and other substituted benzoic acids.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include alcohols and alkanes.

Scientific Research Applications

3-Iodo-2-ethylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethyl-3-iodobenzoic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would be related to the specific biological target it interacts with, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

    2-Iodobenzoic Acid: Similar structure but lacks the ethyl group, making it less hydrophobic.

    3-Iodobenzoic Acid: Similar structure but lacks the ethyl group, affecting its reactivity and solubility.

    4-Iodobenzoic Acid: The iodine atom is at a different position, leading to different chemical properties and reactivity.

Uniqueness: 3-Iodo-2-ethylbenzoic acid is unique due to the presence of both the ethyl group and the iodine atom, which confer distinct chemical properties. The ethyl group increases the compound’s hydrophobicity, while the iodine atom provides a site for further functionalization through substitution reactions. This combination makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C9H9IO2

Molecular Weight

276.07 g/mol

IUPAC Name

2-ethyl-3-iodobenzoic acid

InChI

InChI=1S/C9H9IO2/c1-2-6-7(9(11)12)4-3-5-8(6)10/h3-5H,2H2,1H3,(H,11,12)

InChI Key

OYJAWGFBSIJECU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1I)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A n-butyllithium-1.58M n-hexane solution (36.2 ml, 57.2 mmol) was added dropwise to a solution of diisopropylamine (8.02 ml, 57.2 mmol) in tetrahydrofuran (114 ml) under ice-cooling, and the mixture was further stirred for 30 minutes. After the reaction mixture was cooled to −50° C., a solution of 3-iodo-2-methylbenzoic acid (5.00 g, 19.1 mmol) in tetrahydrofuran (38 ml) was added thereto. After the mixture was stirred for 1 hour, iodomethane (9.51 ml, 153 mmol) was added thereto and the temperature of the mixture was raised from −50° C. to −20° C. over 1 hour. The reaction mixture was poured into 1N hydrochloric acid and extracted with ethyl acetate. The organic layer was successively washed with 1N hydrochloric acid, water and a saturated aqueous NaCl solution and dried with anhydrous sodium sulfate. The solvent was removed under reduced pressure to give 3-iodo-2-ethylbenzoic acid (5.48 g, yield: 100%).
Quantity
36.2 mL
Type
reactant
Reaction Step One
Quantity
8.02 mL
Type
reactant
Reaction Step One
Quantity
114 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
38 mL
Type
solvent
Reaction Step Two
Quantity
9.51 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.